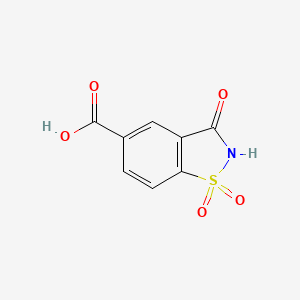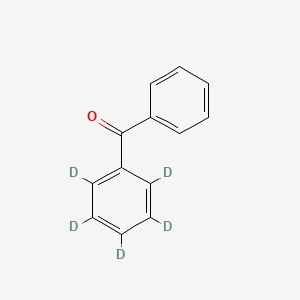
(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
The compound “(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of “(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid” consists of a pyrazole ring with three methyl groups attached at the 1, 3, and 5 positions, and an acetic acid group attached at the 4 position .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid”:
Suzuki Coupling
This compound is used as a reagent in Suzuki Coupling , which is a cross-coupling reaction used to synthesize biaryl compounds. This application is crucial in the pharmaceutical industry for creating complex molecules .
Copper-Catalyzed Azidation
It serves as a reagent for copper-catalyzed azidation . This process is significant in the synthesis of azide-containing compounds, which are valuable in various chemical transformations .
Antitumor and Radioprotectant Agents
The compound is involved in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential as antitumor agents and radioprotectants .
Cathepsin Inhibitors
It is used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are protease enzymes that play a role in protein degradation, and their inhibitors have therapeutic potential .
Antileishmanial Activity
A molecular simulation study has shown that derivatives of this compound exhibit potent in vitro antipromastigote activity , indicating potential use in treating leishmaniasis .
Antimalarial Evaluation
The compound has been evaluated for its antimalarial properties . The ability to inhibit malaria-causing parasites makes it an important research area for developing new treatments .
Cytotoxic Activity Against Cancer Cells
Derivatives of this compound have shown significant cytotoxic activity against cancer cells in structure-activity relationship (SAR) studies, suggesting its use in cancer therapy .
Boronic Acid Derivatives
The boronic acid derivatives of this compound are used in various chemical reactions and have applications in organic synthesis and medicinal chemistry .
Future Directions
The future directions for research on “(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid” and other pyrazole derivatives could include further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, determination of their physical and chemical properties, assessment of their safety and hazards, and development of their potential applications in various fields .
properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(4-8(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXWPRZFNRRXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585397 | |
| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70598-03-7 | |
| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/structure/B1340733.png)